2-Phenyl-1H-indene
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenyl-1H-indene and its derivatives involves various catalytic methods and reactions. For example, the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acids with alkynes leads to indene derivatives with high yields, where the regioselectivity depends on the steric nature of substituents on the alkynes (Miyamoto et al., 2008). Another method involves palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1H-indene derivatives has been extensively studied, revealing insights into their spatial configuration and electronic properties. Spectroscopic techniques such as FT-IR, 1H NMR, and mass spectrometry have been used to investigate the chemical structures and physical properties of these compounds (El‐Sheshtawy & Baker, 2014).
Chemical Reactions and Properties
2-Phenyl-1H-indene compounds participate in various chemical reactions, forming a wide range of derivatives with potential applications. The palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes from o-ethynylbenzaldehyde derivatives and organoboron reagents under palladium(0) catalysis has been described, allowing for the preparation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).
Physical Properties Analysis
The physical properties of 2-Phenyl-1H-indene derivatives, such as their melting points, boiling points, and solubilities in various solvents, have been determined through rigorous analysis. For instance, the study of 5,6-Difluoro-1H-indene derivatives revealed novel liquid crystal core structures with high optical anisotropy values and long molecular conjugation length (Yokokoji et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-Phenyl-1H-indene, including its reactivity, stability, and interactions with other chemical entities, have been a subject of study. Theoretical Raman and FTIR vibrational analyses have been conducted to understand the vibrational modes and chemical bonding within the molecule, providing insights into its reactivity and stability (Pathak et al., 2012).
Scientific Research Applications
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Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : 2-Phenyl-1H-indene is used in the analysis of thermophysical property data .
- Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The properties covered by this analysis include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy .
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Spectroscopic Techniques
- Field : Organic Chemistry
- Application : Derivatives of 2-Phenyl-1H-indene-1-one have been prepared and fully characterized .
- Method : Spectroscopic techniques such as FT-IR, 1H NMR, mass spectrometry, and elemental analysis were used to investigate the chemical structures and physical properties of these derivatives .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXLZYWGGAVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326562 | |
Record name | 2-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-indene | |
CAS RN |
4505-48-0 | |
Record name | 2-Phenylindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLINDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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